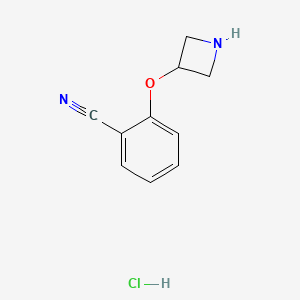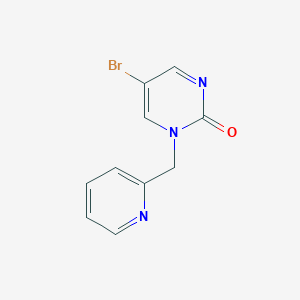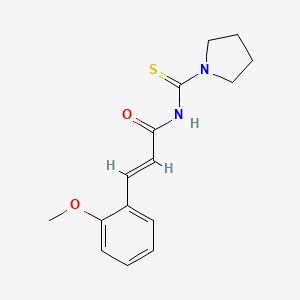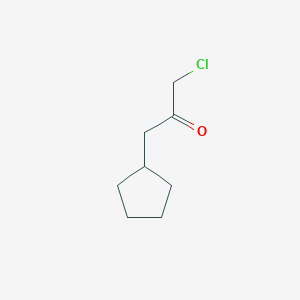
1-Chloro-3-cyclopentylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-cyclopentylpropan-2-one, also known as CCPO, is a synthetic organic compound that is widely used in scientific research. It is a ketone derivative of cyclopentyl and is often used as a precursor for the synthesis of other organic compounds. CCPO is a colorless liquid with a strong odor and is soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Beckmann Rearrangement Catalysis : 1-Chloro-2,3-diphenylcyclopropenium ion, related to 1-Chloro-3-cyclopentylpropan-2-one, is an efficient catalyst for Beckmann rearrangement of ketoximes to amides/lactams, indicating its potential in aromatic cation-based catalysis (Srivastava et al., 2010).
Chemical Synthesis and Reactions
- Electrophilic Chlorination : 1-Chloro-1,2-benziodoxol-3-one, a compound related to this compound, is effective in the chlorination of nitrogen-containing heterocycles and selected classes of arenes, showing its versatility in industrial applications (Wang et al., 2016).
- Cyclopropane Preparation : A new method for preparing 1-chloro-2,3-cyclopropane, involving ultrasonic radiation, offers advantages such as high yield and convenient operation, which is crucial in the production of certain medicines (Suhen, 1997).
- Photocyclization to Flavones : The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, which are structurally related to this compound, leads to the formation of flavones, demonstrating its role in photoreactive processes (Košmrlj & Šket, 2007).
Molecular Studies and Analyses
- Molecular Structure Investigation : The molecular structures of compounds like 3-chloro-propan-1-ol, closely related to this compound, have been studied using electron diffraction and molecular orbital calculations, providing insights into their conformational behavior (Richardson & Hedberg, 1997).
Industrial and Practical Applications
- Enzymatic Process Development : The development of enzymatic processes for the preparation of compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, structurally similar to 1-Chloro-3-cyclopropylpropan-2-one, highlights the potential for green and high-productivity industrial applications (Guo et al., 2017).
Propiedades
IUPAC Name |
1-chloro-3-cyclopentylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-6-8(10)5-7-3-1-2-4-7/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJUOIGZCUOOCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

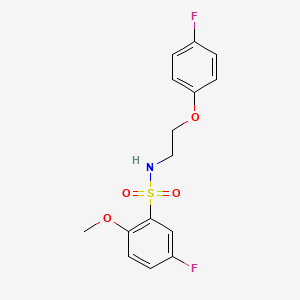
![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)
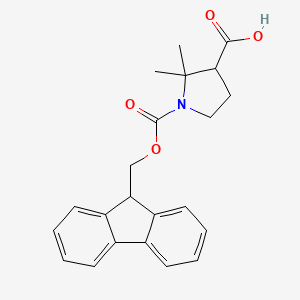
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
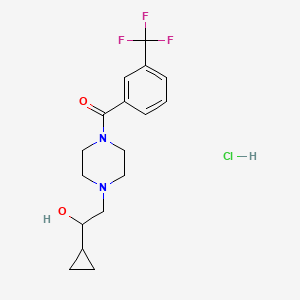
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)

